molecular formula C13H14FN5O2S B2899259 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone CAS No. 562866-47-1

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

Cat. No.: B2899259
CAS No.: 562866-47-1
M. Wt: 323.35
InChI Key: ADNPATPOZVNQFU-UHFFFAOYSA-N
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Description

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a morpholinoethanone moiety

Preparation Methods

The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group are known to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The morpholinoethanone moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone include:

    2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and biological activity.

    2-((1-(2-bromophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: The presence of a bromophenyl group can affect the compound’s electronic properties and its interactions with biological targets.

    2-((1-(2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: The methyl group can influence the compound’s steric properties and its overall stability.

The uniqueness of this compound lies in the combination of its structural features, which confer specific chemical and biological properties that are distinct from those of its analogues.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O2S/c14-10-3-1-2-4-11(10)19-13(15-16-17-19)22-9-12(20)18-5-7-21-8-6-18/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPATPOZVNQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=NN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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